Cas no 914111-18-5 (D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate)

1,5-Anhydro-2-O-α-D-galactopyranosyl-D-glucitol 6-benzoate is a specialized carbohydrate derivative with a benzoate ester group at the C-6 position of the glucitol moiety. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate for glycosylation reactions or prodrug development. The α-D-galactopyranosyl linkage enhances its utility in studying enzyme specificity or designing glycomimetics. The benzoate group introduces lipophilicity, which may improve membrane permeability or stability. Its well-defined structure makes it suitable for mechanistic studies or as a reference standard in analytical applications. The compound’s modular design allows for further functionalization, offering flexibility in carbohydrate-based research.
D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate structure
914111-18-5 structure
Product Name:D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate
CAS No:914111-18-5
MF:C19H26O11
MW:430.403147220612
CID:5235539
PubChem ID:133556549
Update Time:2025-10-29

D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate Chemical and Physical Properties

Names and Identifiers

    • D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate
    • polygalatenoside A
    • 914111-18-5
    • Inchi: 1S/C19H26O11/c20-6-10-13(21)16(24)17(25)19(29-10)30-12-8-27-11(14(22)15(12)23)7-28-18(26)9-4-2-1-3-5-9/h1-5,10-17,19-25H,6-8H2/t10-,11-,12+,13+,14-,15-,16+,17-,19-/m1/s1
    • InChI Key: XPLUCTLVBMERBE-GEEHQXQASA-N
    • SMILES: O([C@H]1CO[C@H](COC(C2C=CC=CC=2)=O)[C@@H](O)[C@@H]1O)[C@]1([H])[C@@H]([C@@H](O)[C@@H](O)[C@@H](CO)O1)O

Computed Properties

  • Exact Mass: 430.14751164g/mol
  • Monoisotopic Mass: 430.14751164g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.755
  • Topological Polar Surface Area: 175Ų

D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SMB00542-1MG
Polygalatenoside A
914111-18-5
1mg
¥4513.73 2023-09-13
AN HUI ZE SHENG Technology Co., Ltd.
SMB00542-1mg
914111-18-5 ≥95%(LC/MS-ELSD)
1mg
¥4513.73 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P463893-1mg
D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate
914111-18-5 ≥95%(LC/MS-ELSD)
1mg
¥2880.90 2023-09-01

Additional information on D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate

D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate: A Comprehensive Overview of its Chemical Properties and Emerging Applications

The compound with the CAS number 914111-18-5, known as D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate, represents a fascinating molecule with significant implications in the field of chemical biology and pharmaceutical research. This glycoside derivative has garnered attention due to its unique structural features and potential therapeutic applications. The compound's molecular architecture, characterized by a 1,5-anhydro structure linked to an α-D-galactopyranosyl moiety and a benzoate ester at the 6-position, provides a rich scaffold for further chemical modifications and biological investigations.

In recent years, the study of glycosidic compounds has seen remarkable advancements, particularly in understanding their roles in cellular communication and disease mechanisms. The structural complexity of D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate makes it a valuable candidate for exploring novel synthetic pathways and biological interactions. Researchers have been particularly interested in its potential as a precursor for developing new glycosidase inhibitors, which could have applications in treating metabolic disorders and infections caused by pathogenic bacteria.

The benzoate group in the molecule is particularly noteworthy, as it introduces a pharmacophore that can interact with various biological targets. This feature has led to investigations into its potential as an anti-inflammatory agent and a modulator of enzyme activity. For instance, studies have shown that benzoate derivatives can inhibit the activity of β-glucosidases, enzymes implicated in diseases such as type II diabetes and lysosomal storage disorders. The presence of the 1,5-anhydro structure further enhances the compound's potential utility, as this motif is commonly found in natural products and has been shown to exhibit significant biological activity.

One of the most exciting areas of research involving D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate is its application in drug development. The ability to modify its glycosidic linkage has opened up possibilities for creating novel carbohydrate-based drugs with improved pharmacokinetic properties. For example, researchers have been exploring its use as a prodrug that can be converted into active therapeutic agents within the body. This approach could potentially enhance drug delivery systems and improve treatment outcomes for various diseases.

Moreover, the compound's structural features make it an attractive candidate for studying carbohydrate-protein interactions. These interactions are crucial for many biological processes, including cell signaling and immune responses. By understanding how D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate interacts with biological targets, scientists can gain insights into disease mechanisms and develop more effective therapeutic strategies. Recent studies have demonstrated that this glycoside derivative can modulate the activity of certain enzymes involved in cancer metabolism, suggesting its potential as an anticancer agent.

The synthesis of D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate is another area of active research. Chemists have developed innovative synthetic routes that allow for the efficient production of this compound in high purity. These methods often involve multi-step organic transformations that highlight the versatility of modern synthetic chemistry. The ability to produce this compound reliably is crucial for both academic research and industrial applications.

In conclusion, D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate (CAS no. 914111-18-5) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it a valuable tool for exploring new synthetic pathways and biological interactions. As research continues to uncover its therapeutic applications, this glycoside derivative is poised to play a crucial role in the development of novel drugs and treatments for various diseases.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd